molecular formula C17H17N3O B12148602 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea CAS No. 324578-23-6

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea

Cat. No.: B12148602
CAS No.: 324578-23-6
M. Wt: 279.34 g/mol
InChI Key: NMWDLGZDEOKFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a pyrrolidine ring fused to a diphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea typically involves the reaction of 3,4-dihydro-2H-pyrrole with diphenylurea under specific conditions. One common method includes:

    Starting Materials: 3,4-dihydro-2H-pyrrole and diphenylurea.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a Lewis acid (e.g., zinc chloride).

    Procedure: The reactants are mixed and heated under reflux conditions for several hours. The product is then isolated by filtration and purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-pyrrol-5-yl)-ethanone: This compound shares the pyrrolidine ring but differs in the substituents attached to the ring.

    3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds have a similar pyrrolidine core but with different functional groups.

Uniqueness

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea is unique due to its specific combination of the pyrrolidine ring and diphenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

324578-23-6

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-diphenylurea

InChI

InChI=1S/C17H17N3O/c21-17(19-14-8-3-1-4-9-14)20(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,19,21)

InChI Key

NMWDLGZDEOKFKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.